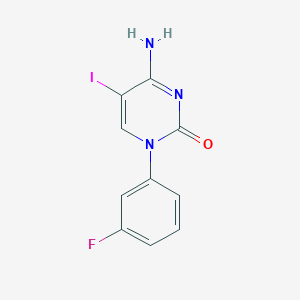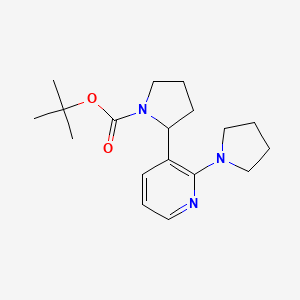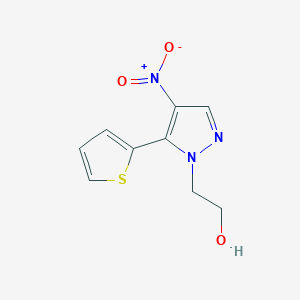
3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H10N2O3. This compound features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. The presence of a keto group (3-oxo) and a carboxylic acid group at the 4-position makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by oxidation to introduce the keto group. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the pyridazine ring .
Wissenschaftliche Forschungsanwendungen
3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit xanthine oxidase, an enzyme involved in purine metabolism, thereby reducing the production of uric acid . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid: This compound is structurally similar but lacks the propyl group at the 2-position.
3-Oxo-3,4-dihydropyrazine-2-carboxylic acid: Another related compound with a pyrazine ring instead of a pyridazine ring
Uniqueness
The presence of the propyl group at the 2-position in 3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
3-oxo-2-propylpyridazine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-2-5-10-7(11)6(8(12)13)3-4-9-10/h3-4H,2,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
YVXPJXNQRVJKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C(=CC=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


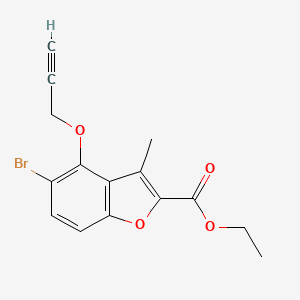
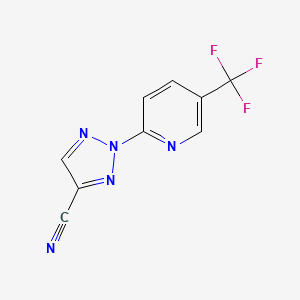
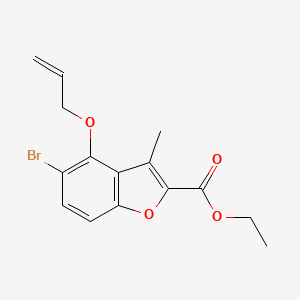

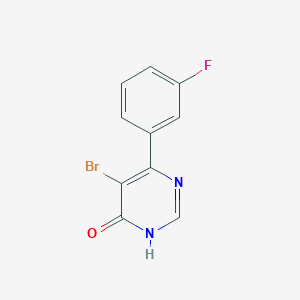
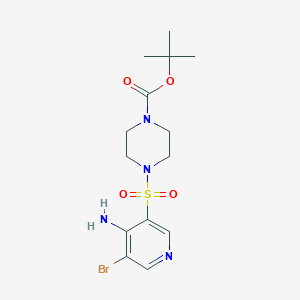
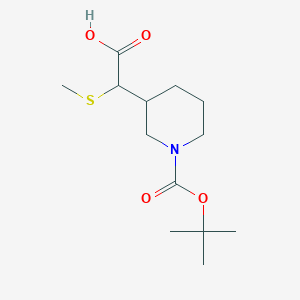
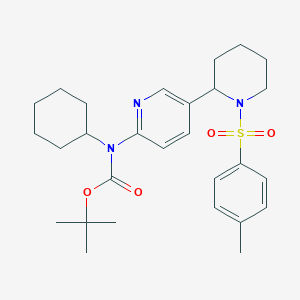
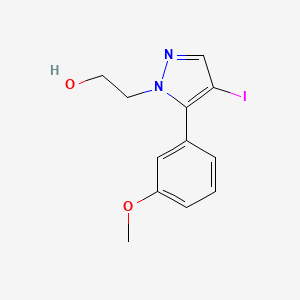
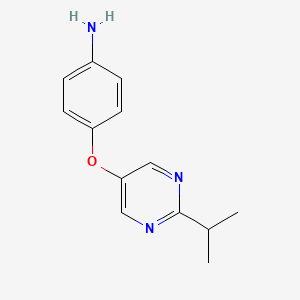
![2-(3-Aminopyrrolidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B15057921.png)
